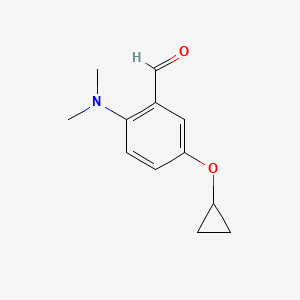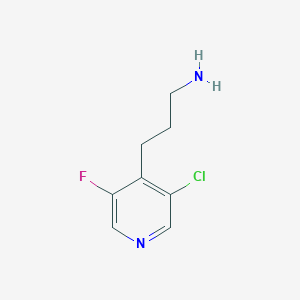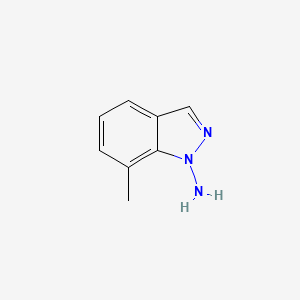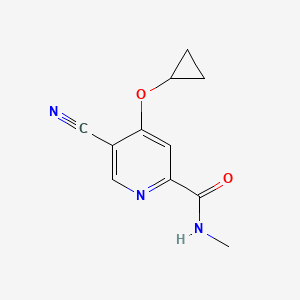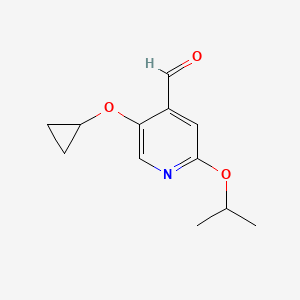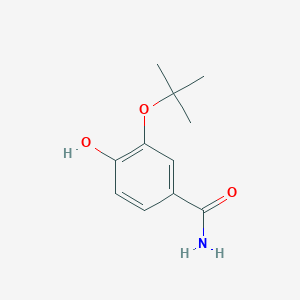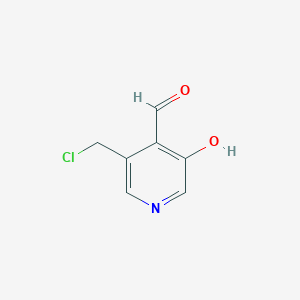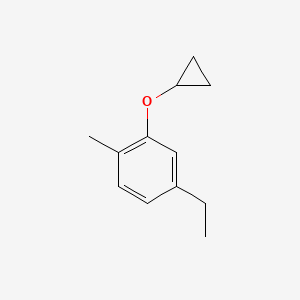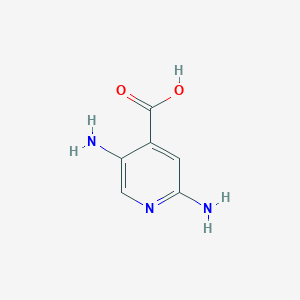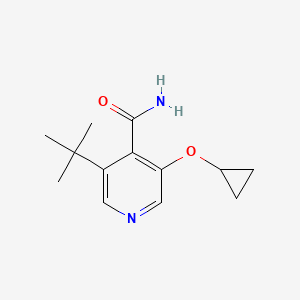
3-Tert-butyl-5-cyclopropoxyisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-5-cyclopropoxyisonicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an isonicotinamide moiety
Méthodes De Préparation
The synthesis of 3-Tert-butyl-5-cyclopropoxyisonicotinamide involves several key steps. One common synthetic route includes the reaction of 3-tert-butylisonicotinic acid with cyclopropylamine under specific reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
3-Tert-butyl-5-cyclopropoxyisonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions. The major products formed from oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield alcohols or amines as major products.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Applications De Recherche Scientifique
3-Tert-butyl-5-cyclopropoxyisonicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although further studies are needed to confirm its efficacy and safety.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-5-cyclopropoxyisonicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
3-Tert-butyl-5-cyclopropoxyisonicotinamide can be compared with other similar compounds, such as:
3-Tert-butylisonicotinamide: Lacks the cyclopropoxy group, which may result in different reactivity and biological activity.
5-Cyclopropoxyisonicotinamide: Lacks the tert-butyl group, which can affect its stability and solubility.
3-Tert-butyl-5-methoxyisonicotinamide:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-tert-butyl-5-cyclopropyloxypyridine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)9-6-15-7-10(11(9)12(14)16)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16) |
Clé InChI |
BYBSWPVSJHUGNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=CC(=C1C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


